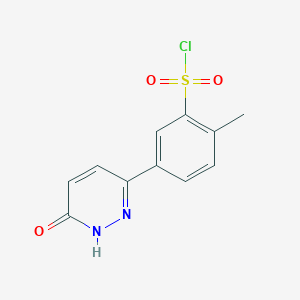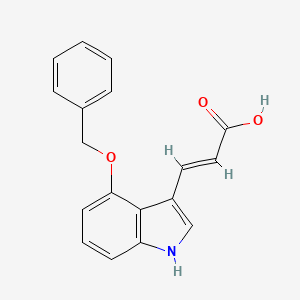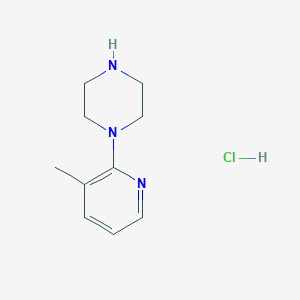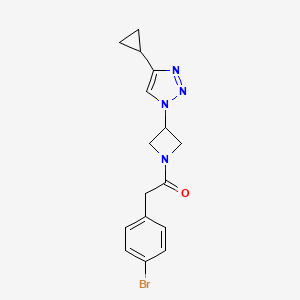
tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2193066-69-0 . It has a molecular weight of 239.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H17N3O3/c1-10(2,3)17-9(16)14-5-4-11(6-12,7-14)8(13)15/h4-5,7H2,1-3H3,(H2,13,15) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Reactions
- Palladium-Catalyzed Reactions : Qiu, Wang, and Zhu (2017) found that in the presence of a catalytic amount of Pd(OAc)2 and tert-butylamine, propargyl carbonates and isocyanides can react with alcohols to afford polysubstituted aminopyrroles. This method was noted for its efficiency in synthesizing aminopyrroles, which are significant in medicinal chemistry (Qiu, Wang, & Zhu, 2017).
Synthesis of Organic Compounds
Synthesis of Quinoxaline-3-Carbonyl Compounds : Xie et al. (2019) reported a metal- and base-free method for preparing quinoxaline-3-carbonyl compounds using tert-butyl carbazate. This process highlights the application of tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate in synthesizing bioactive compounds and natural products (Xie et al., 2019).
Chiral Auxiliary Applications : Studer, Hintermann, and Seebach (1995) demonstrated the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis and as a chiral auxiliary. This application is crucial for producing enantiomerically pure compounds in pharmaceuticals (Studer, Hintermann, & Seebach, 1995).
Analytical and Structural Studies
- Crystallographic Studies : Takahashi et al. (2004) synthesized a novel carboxylic acid derivative containing tert-butylcarbamoyl group and studied its crystal structure. This research contributes to understanding the molecular structures of compounds related to this compound (Takahashi, Okamura, Yamamoto, & Ueyama, 2004).
Enantioselective Synthesis
Enantioselective Synthesis of Amines : Ellman, Owens, and Tang (2002) researched N-tert-Butanesulfinyl imines, finding them to be versatile intermediates for the asymmetric synthesis of amines. They highlighted the role of tert-butyl groups in facilitating enantioselective synthesis, important for producing chiral amines in drug development (Ellman, Owens, & Tang, 2002).
Enzyme-catalyzed Kinetic Resolution : Faigl et al. (2013) conducted the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This study highlights the potential of tert-butyl derivatives in enzymatic processes, which are vital for selective synthesis in pharmaceutical chemistry (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).
Safety and Hazards
Wirkmechanismus
Remember to always follow safety guidelines when handling chemicals. According to the MSDS for this compound, it should be stored at room temperature and it’s important to avoid dust formation and breathing in mist, gas, or vapors . Always use personal protective equipment and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-10(2,3)17-9(16)14-5-4-11(6-12,7-14)8(13)15/h4-5,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAQOVKQLPRGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597128.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2597129.png)
![4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2597130.png)




![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide](/img/structure/B2597136.png)
![6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline](/img/structure/B2597138.png)
![Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2597141.png)
![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2597143.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2597145.png)

![8-methyl-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2597149.png)